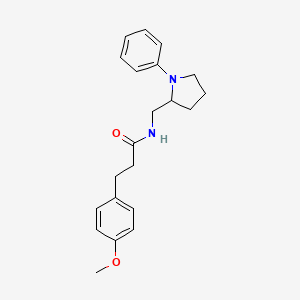
3-(4-methoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide, also known as MPMP, is a synthetic compound that belongs to the class of opioids. It is a potent analgesic that has been extensively studied for its potential use in pain management. MPMP is a promising alternative to traditional opioids due to its unique mechanism of action and lower risk of addiction and tolerance development.
Scientific Research Applications
Bioactive Constituents of Natural Sources
Research has identified compounds structurally related to 3-(4-methoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide with bioactive properties. For instance, derivatives isolated from natural sources like Jolyna laminarioides have shown chymotrypsin inhibitory activity and antimicrobial effects against Escherichia coli and Shigella boydii (Atta-ur-Rahman et al., 1997).
Pharmacological Profiles
Studies on pharmacological profiles of related compounds, such as 5-HT2A receptor antagonists, demonstrate the potential for developing novel therapeutic agents. These compounds are involved in inhibiting platelet aggregation and have implications for treating conditions like hypertension (Ogawa et al., 2002).
Antioxidant and Anticancer Activities
Derivatives of this compound have been investigated for their antioxidant and anticancer activities. For example, novel derivatives bearing semicarbazide, thiosemicarbazide, and thiadiazole showed potent antioxidant activities and demonstrated cytotoxicity against cancer cell lines, highlighting the potential for cancer therapy applications (Tumosienė et al., 2020).
Antibacterial and Antifungal Agents
The synthesis of 2-(6-methoxy-2-naphthyl)propionamide derivatives has shown significant antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Fluconazole. This suggests the potential of these compounds in developing new antimicrobial agents (Helal et al., 2013).
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-20-12-9-17(10-13-20)11-14-21(24)22-16-19-8-5-15-23(19)18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,19H,5,8,11,14-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNNBXRCSJLIQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

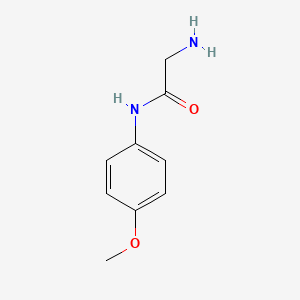
![N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2761641.png)
![N-(4-methylbenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2761642.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2761643.png)
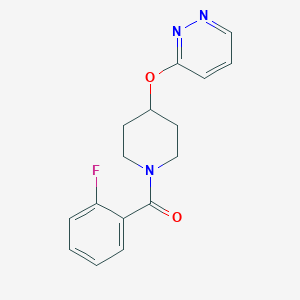
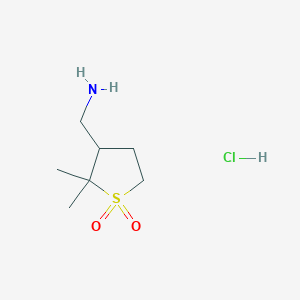
![5-((3-chloro-4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2761654.png)
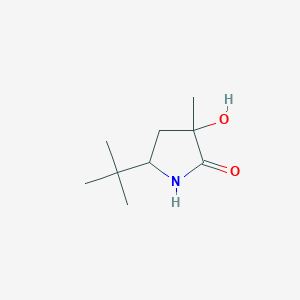
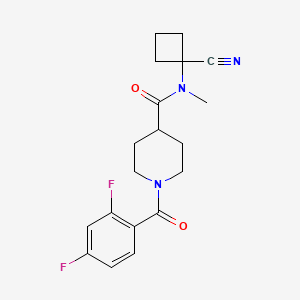
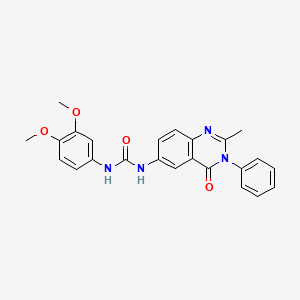
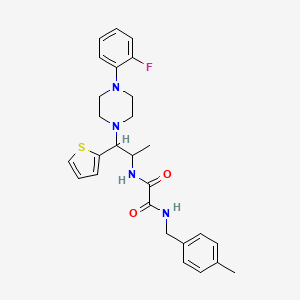
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2761660.png)
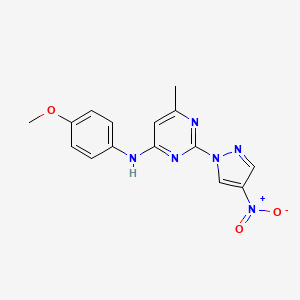
![2-[2-(4-Methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethoxy]naphthalene-1-carbaldehyde](/img/structure/B2761662.png)